2-Hydroxypyrazine
Overview
Description
2-Hydroxypyrazine is an organic compound with the molecular formula C₄H₄N₂O. It is a derivative of pyrazine, characterized by the presence of a hydroxyl group attached to the second carbon of the pyrazine ring. This compound is known for its light yellow solid form and has a melting point of 185-186°C . It is used in various chemical and biological applications due to its unique properties.
Mechanism of Action
Target of Action
2-Hydroxypyrazine belongs to the class of organic compounds known as pyrazines . Pyrazines are compounds containing a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms
Mode of Action
It’s known that pyrazine derivatives can interact with proteins . More research is needed to understand the specific interactions of this compound with its targets.
Biochemical Pathways
It’s known that pyrazine derivatives can interact with proteins , suggesting that they may influence protein-related pathways
Result of Action
It’s known that pyrazine derivatives can interact with proteins , suggesting that they may have effects at the molecular and cellular levels
Biochemical Analysis
Biochemical Properties
2-Hydroxypyrazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been identified as a substrate for certain bacterial enzymes, such as those found in Pseudomonas species, which can utilize this compound as a source of carbon and nitrogen . The interaction involves hydroxylation and subsequent ring cleavage by an oxygenase enzyme, leading to the formation of metabolites like 2,6-dihydroxypyrazine .
Cellular Effects
The effects of this compound on cellular processes are still under investigation. It has been observed that this compound can influence cell signaling pathways and gene expression. In particular, this compound has been shown to affect the biosynthesis of volatile organic compounds in plants, such as 3-isobutyl-2-methoxypyrazine, by modulating the activity of specific enzymes like O-methyltransferase . This modulation can lead to changes in cellular metabolism and the accumulation of certain metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. For instance, it can act as a ligand for certain enzymes, leading to enzyme inhibition or activation. The compound’s ability to undergo hydroxylation and subsequent ring cleavage by bacterial oxygenases highlights its role in enzyme-mediated biochemical pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound can undergo degradation over time, leading to the formation of various metabolites . These temporal changes can impact the compound’s efficacy and its interactions with cellular components. Long-term exposure to this compound in vitro and in vivo has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At high doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful consideration in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to its degradation and utilization as a carbon and nitrogen source. In bacterial systems, the compound undergoes hydroxylation and ring cleavage, leading to the formation of metabolites like 2,6-dihydroxypyrazine . These metabolic pathways are facilitated by specific enzymes, such as oxygenases, which play a crucial role in the compound’s biotransformation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and interactions with other biomolecules.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxypyrazine was first reported by Reuben G. Jones in 1949. The method involves a double condensation reaction between 1,2-dicarbonyl compounds and α-aminoamides in the presence of sodium hydroxide at low temperatures . This reaction is significant due to its simplicity and efficiency, although it has some limitations regarding regioselectivity when starting from α-ketoaldehydes .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as the laboratory method, with optimizations for scale-up. The use of tetraalkylammonium hydroxide has been reported to improve regioselectivity and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxypyrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazine-2,3-dione.
Reduction: Reduction reactions can convert it to this compound derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Pyrazine-2,3-dione.
Reduction: Various this compound derivatives.
Substitution: 2-substituted pyrazine derivatives.
Scientific Research Applications
2-Hydroxypyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrazine derivatives.
Biology: It is studied for its potential antioxidant properties and its role in various biochemical pathways.
Medicine: Research is ongoing into its potential use as an antibacterial agent and its role in drug development.
Comparison with Similar Compounds
2-Methoxypyrazine: Similar in structure but with a methoxy group instead of a hydroxyl group.
2-Aminopyrazine: Contains an amino group instead of a hydroxyl group.
2-Pyrazinone: A keto derivative of pyrazine.
Uniqueness: 2-Hydroxypyrazine is unique due to its hydroxyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1H-pyrazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O/c7-4-3-5-1-2-6-4/h1-3H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTNOYOBQPAKIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211781 | |
Record name | (1H)-Pyrazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10211781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6270-63-9 | |
Record name | 2(1H)-Pyrazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6270-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006270639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxypyrazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36081 | |
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Record name | (1H)-Pyrazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10211781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1H)-pyrazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.869 | |
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Record name | PYRAZINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5VLE8C2MU | |
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Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you elaborate on the regioselectivity issues encountered during the synthesis of 2-hydroxypyrazines using the Reuben G. Jones method?
A2: When using asymmetrical α-ketoaldehydes as starting materials, the reaction can yield two regioisomers. Interestingly, studies have shown that 3,5-substituted-2-hydroxypyrazine often emerges as the major product, contrary to initial expectations. [] Further research is ongoing to understand the mechanism behind this counterintuitive outcome.
Q2: Are there alternative methods for synthesizing 2-hydroxypyrazine derivatives?
A3: Yes, alternative methods exist for synthesizing specific this compound derivatives. For example, researchers synthesized 5-methyl-2-hydroxypyrazine derivatives from dipeptidyl chloromethyl ketones. [, ] Additionally, a study prepared several derivatives of this compound containing a phenylcarbinol moiety in the 3-position to investigate the efficacy of the basic cyclization reaction. []
Q3: How are this compound 1-oxides synthesized?
A4: this compound 1-oxides can be prepared from corresponding chloropyrazines through two main methods, both involving oxidation processes. One study successfully converted 2,3-dichloro-5,6-diphenylpyrazine to 2-chloro-5,6-diphenylpyrazine 1-oxide, which subsequently underwent alkaline hydrolysis to yield 5,6-diphenyl-2-hydroxypyrazine 1-oxide. []
Q4: What are the structural characteristics of 2-hydroxypyrazines?
A5: 2-Hydroxypyrazines are characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1 and 4 positions, with a hydroxyl group substituted at the 2 position. This structure allows for various derivatizations and modifications at different positions of the ring, influencing their chemical properties and biological activities. []
Q5: What are some notable applications of this compound derivatives?
A6: this compound derivatives, particularly 3,6-diisopropyl-2-hydroxypyrazine and 3,6-diisopropyl-2-pyrazinethiol, have proven valuable as carriers for alkoxycarbonyl groups, including the benzyloxycarbonyl group, which is frequently employed in peptide synthesis. [, ] These derivatives act as versatile benzyloxycarbonylation reagents for amines and amino acids. [, ]
Q6: What is the biological significance of 3-isobutyl-2-hydroxypyrazine (IBHP)?
A7: IBHP is a key intermediate in the biosynthesis and degradation of 3-isobutyl-2-methoxypyrazine (IBMP), a compound known for its potent "green pepper" aroma. [] Studies on bell peppers (Capsicum annuum) and wine grapes (Vitis vinifera) revealed an inverse correlation between IBMP and IBHP concentrations during fruit maturation. [, ] This finding suggests that IBMP might be demethylated to IBHP, reversing the final step of IBMP biosynthesis. []
Q7: How does the concentration of IBHP fluctuate during grape ripening?
A8: Research on Cabernet franc and Merlot grapes showed that IBHP is detectable at early stages of berry development. The concentration per berry peaks around veraison and then declines. [] Interestingly, the peak IBHP concentration occurs 1-2 weeks after the IBMP peak, highlighting the dynamic nature of this metabolic pathway. []
Q8: What is the role of O-methyltransferases in the context of methoxypyrazine biosynthesis?
A9: O-methyltransferases (OMTs) are crucial enzymes involved in the final step of methoxypyrazine biosynthesis. These enzymes catalyze the methylation of hydroxypyrazines, utilizing S-adenosyl-l-methionine (SAM) as the methyl donor. [, , ]
Q9: What is known about the Vitis vinifera OMT genes, VvOMT1 and VvOMT2?
A10: VvOMT1 and VvOMT2, isolated from the Carmenere grape cultivar, encode SAM-dependent OMTs capable of methylating 3-alkyl-2-hydroxypyrazines. [] Despite their similarities, they exhibit different catalytic efficiencies. Structural studies, including docking simulations and QM/MM analyses, suggest that steric hindrance caused by specific residues in VvOMT2 might be responsible for its lower catalytic activity compared to VvOMT1. []
Q10: How does light exposure affect methoxypyrazine biosynthesis in grapes?
A11: Studies on Cabernet Sauvignon grapes demonstrated that increased light exposure correlates with reduced expression of the VvOMT3 gene, involved in methoxypyrazine biosynthesis. [] This downregulation of VvOMT3, coupled with a decrease in the precursor 3-isobutyl-2-hydroxypyrazine (IBHP), contributes to lower 3-isobutyl-2-methoxypyrazine (IBMP) concentrations in fruit exposed to more light. []
Q11: What is the connection between methoxypyrazines and the "potato taste defect" in coffee?
A12: High levels of methoxypyrazines, particularly 2-isopropyl-3-methoxypyrazine (IPMP) and 2-isobutyl-3-methoxypyrazine (IBMP), are associated with the undesirable "potato taste defect" (PTD) in coffee. [] Research has identified putative O-methyltransferase genes in Coffea arabica that might be involved in the biosynthesis of these methoxypyrazines. []
Q12: How are 2-hydroxypyrazines employed in coordination chemistry?
A13: 2-Hydroxypyrazines, acting as ligands, can coordinate with metal ions to form diverse metal-organic frameworks (MOFs) with intriguing structures and properties. [, ] For example, pyrazine-2,3,5-tricarboxylic acid (H3PZTC) and its derivatives have been used to create various copper(II) complexes, exhibiting different coordination modes and network topologies. [, ]
Q13: Can you provide an example of a this compound-based MOF?
A14: In a study exploring the hydrothermal reaction of Cu(II) with H3PZTC, researchers synthesized a 2D MOF containing both right- and left-handed helical chains. [] This complex, [Cu3(PZTC)2(2,2'-bipyridine)2].2H2O, highlights the potential of 2-hydroxypyrazines in constructing complex and chiral MOF structures. []
Q14: How do the substituents on the pyrazine ring affect the magnetic properties of metal complexes?
A15: The nature of substituents on the pyrazine ring can significantly influence the magnetic properties of metal complexes. For instance, dicyanamide-bridged cobalt(II) complexes incorporating substituted pyrazines exhibited distinct magnetic behaviors depending on the substituent. [] The study showed that 2-aminopyrazine led to magnetically isolated cobalt(II) ions, while this compound facilitated antiferromagnetic coupling between cobalt(II) centers. []
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